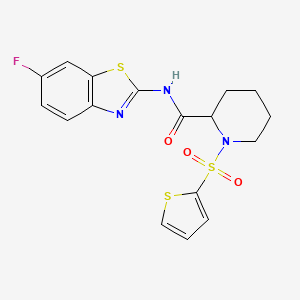

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S3/c18-11-6-7-12-14(10-11)26-17(19-12)20-16(22)13-4-1-2-8-21(13)27(23,24)15-5-3-9-25-15/h3,5-7,9-10,13H,1-2,4,8H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKKUCUXFHFHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.

Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

Sulfonylation: The thiophene-2-sulfonyl group can be attached via sulfonylation reactions using thiophene-2-sulfonyl chloride.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Various derivatives of benzothiazole, including those similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Research Findings

- A series of benzothiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzothiazole structures demonstrated effective inhibition of multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Potential

This compound and its analogs have been investigated for their anticancer properties. The structural features of the compound may contribute to its ability to target cancer cells effectively.

Case Studies

- A study highlighted the synthesis of benzothiazole derivatives that exhibited selective cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung cancer cells . The results showed that some compounds had IC50 values lower than those of established chemotherapeutics.

- Another research effort focused on the design of compounds with enhanced lipophilicity and biological activity against cancerous cells. The findings indicated that specific modifications in the benzothiazole structure led to improved anticancer efficacy .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been explored in various studies. Compounds similar to this compound have shown promise in models of neurodegenerative diseases.

Research Insights

- In vivo studies demonstrated that certain benzothiazole derivatives could reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease . The mechanism was suggested to involve the modulation of neurotransmitter systems.

- Other investigations indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

- Cholinesterase Inhibition : Urea derivatives () demonstrate that 6-fluoro-benzothiazole enhances AChE/BChE binding, suggesting the target compound could be optimized for neurodegenerative disease applications.

- Enzyme Selectivity : The piperidine-2-carboxamide in the target compound may confer selectivity over piperazine- or urea-based analogs, as seen in ARN19702’s specificity for NAAA .

- Synthetic Flexibility : Patent data () highlight the versatility of benzothiazole sulfonamides in drug discovery pipelines, with pharmacological studies often focusing on kinase or protease inhibition.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety with a fluorine atom at the 6-position, a thiophene ring , and a piperidine carboxamide group. The presence of these functional groups is significant for its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Core : This is achieved through the condensation of 2-aminobenzenethiol with an aldehyde.

- Fluorination : The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

- Thiophene Carboxamide Formation : This step involves coupling with thiophene-2-carboxylic acid.

- Final Modifications : Additional modifications may include sulfonylation or further functional group transformations.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds in this class have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzothiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Specific derivatives have shown promising results against lung (A549) and breast cancer (MCF7) cell lines . In vitro studies indicated that modifications to the benzothiazole core can enhance cytotoxicity .

The mechanism of action for compounds like this compound may involve the inhibition of key enzymes or disruption of cellular pathways essential for microbial survival or cancer cell proliferation. For example, inhibition of DprE1 enzyme has been noted in related compounds, which is crucial for the survival of Mycobacterium tuberculosis .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Cytotoxicity Evaluation : A series of benzothiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity .

- Antimicrobial Screening : The antibacterial efficacy of synthesized compounds was tested against various strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition Studies : Compounds were also evaluated for their ability to inhibit acetylcholinesterase and urease, showcasing their potential as therapeutic agents beyond antimicrobial and anticancer applications .

Comparative Analysis

A comparative table summarizing the biological activities of structurally related compounds is presented below:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene | Structure | Antibacterial | Acetamido group enhances solubility |

| N-(1,3-benzothiazol-2-yl)thiophene | Structure | Anticancer | Lacks fluorine substitution |

| 5-nitro-N-(6-fluoro-benzothiazol-2-yl)thiophene | Structure | Antimicrobial | Nitro group increases reactivity |

Q & A

Basic: What synthetic routes are reported for synthesizing N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide?

Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 6-fluoro-1,3-benzothiazol-2-amine with activated piperidine intermediates.

- Step 2 : Sulfonylation of the piperidine moiety using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DMF or acetonitrile) .

- Step 3 : Cyclization or coupling reactions to form the carboxamide linkage, often mediated by reagents like POCl₃ or carbodiimides .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluoro-benzothiazole protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., benzothiazole-thiophene dihedral angles ~6–34°) to confirm stereoelectronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 2 ppm) .

Advanced: How can reaction yields be optimized for the sulfonylation step?

Variables affecting yield include:

- Solvent Choice : Anhydrous DMF or acetonitrile minimizes side reactions (e.g., hydrolysis) .

- Temperature : Reflux conditions (e.g., 80°C in acetonitrile) enhance sulfonyl group activation .

- Catalyst : Use of iodine or triethylamine to stabilize intermediates during cyclization .

Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 25°C, 12 h | 45 | 92 |

| Acetonitrile, reflux, 1 h | 78 | 98 |

Advanced: How are contradictions in spectral data resolved (e.g., unexpected peaks in ¹H NMR)?

Contradictions arise from:

- Rotamers : Dynamic rotational isomerism in sulfonyl-piperidine moieties, resolved using variable-temperature NMR .

- Byproducts : Unreacted intermediates (e.g., residual thiophene sulfonyl chloride) identified via LC-MS and removed via selective precipitation .

Example : A peak at δ 2.8 ppm (attributed to unreacted piperidine) is eliminated by adding a quenching step with aqueous NaHCO₃ .

Basic: What methodologies are used to evaluate its biological activity (e.g., antimicrobial)?

- In vitro Assays :

- Controls : Compare with standard drugs (e.g., ciprofloxacin for antimicrobial tests) .

Advanced: What mechanistic insights exist for the cyclization step in its synthesis?

Cyclization involves:

- Sulfur Elimination : Iodine-mediated cleavage of atomic sulfur (S₈) during thiadiazole formation .

- Nucleophilic Attack : Piperidine nitrogen attacks the activated carbonyl carbon, facilitated by DMF’s polar aprotic nature .

Key Evidence : Isolation of intermediates (e.g., hydrazine-carbothioamides) via quenching at low temperatures .

Advanced: How are byproducts managed during large-scale synthesis?

- Byproduct Identification : LC-MS and ¹H NMR to detect sulfonic acid derivatives or unreacted amines .

- Purification : Gradient column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Case Study : A 15% yield loss due to sulfur precipitation is mitigated by filtration under inert atmosphere .

Advanced: How can solubility challenges in biological assays be addressed?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .

- Prodrug Design : Introduce hydrophilic groups (e.g., morpholine) via piperidine modification .

Data : Solubility in PBS: <0.1 mg/mL; in 10% DMSO/PBS: 2.5 mg/mL .

Advanced: What computational methods support pharmacophore modeling for this compound?

- Docking Studies : AutoDock Vina to predict binding to targets (e.g., HIV-1 protease) using crystal structure data .

- QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. methyl) with antimicrobial activity .

Example : A 6-fluoro group enhances π-stacking with enzyme active sites (ΔG = −9.2 kcal/mol) .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives?

- Core Modifications : Vary benzothiazole (e.g., 6-fluoro → 6-chloro) or sulfonyl groups (thiophene → pyridine) .

- Activity Profiling : Test derivatives against panels of enzymes/cell lines to identify key pharmacophores .

Data Table :

| Derivative | MIC (S. aureus) | IC₅₀ (HeLa cells) |

|---|---|---|

| 6-Fluoro (parent) | 8 µg/mL | 12 µM |

| 6-Chloro | 4 µg/mL | 18 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.